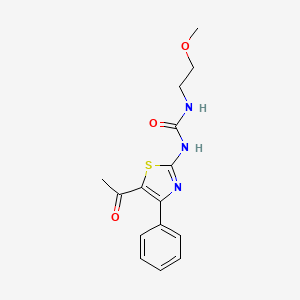

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea

Description

1-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a 1,3-thiazole core substituted with acetyl and phenyl groups at the 5- and 4-positions, respectively. The 2-methoxyethylurea moiety at the thiazole-2-position contributes to its unique physicochemical properties, including solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBXNSAHAUCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Urea Formation: The final step involves the reaction of the acetylated thiazole with 2-methoxyethylamine and an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Urea Coupling Mechanism

The urea group is typically formed through:

-

Isocyanate intermediate : The thiazole amine (e.g., 2-amino-5-acetyl-4-phenyl-1,3-thiazole) reacts with an isocyanate (e.g., derived from 3-(2-methoxyethyl)amine).

-

Microwave-assisted synthesis : As demonstrated in analogous systems (e.g., AR-A014418 synthesis ), microwave irradiation accelerates urea formation between amines and isocyanates.

Relevant Reaction Conditions (inferred from similar compounds):

Pathway 1: Isocyanate Route

-

Thiazole amine synthesis : Formation of 2-amino-5-acetyl-4-phenyl-1,3-thiazole via thiazole ring condensation.

-

Isocyanate generation : Reaction of 3-(2-methoxyethyl)amine with phosgene or a phosgene substitute (e.g., carbamoyl transfer reagents ).

-

Urea coupling : Condensation of the thiazole amine with the isocyanate under microwave conditions .

Pathway 2: Carbamate Intermediate

-

Urethane formation : Reaction of the thiazole amine with a carbamate (e.g., from carbonates or chloroformates ).

-

Aminolysis : Conversion of the urethane to urea via amine substitution (e.g., using 3-(2-methoxyethyl)amine).

Reaction Optimization Insights

-

Microwave irradiation : Accelerates urea formation (e.g., AR-A014418 synthesis took 1 hour under microwave conditions ).

-

Phosgene substitutes : Safer alternatives like S, S-dimethyl dithiocarbonate (DMDTC) enable in-water carbonylation of amines .

-

Yield considerations : Analogous ureas show yields ranging from ~39% to >90% , depending on substitution patterns.

Structural and Functional Analysis

Challenges and Considerations

-

Selectivity : Substitution patterns (e.g., acetyl vs. nitro groups) critically influence potency (e.g., IC₅₀ values for GSK-3β inhibition ).

-

Stability : Ureas may hydrolyze under acidic conditions; methoxyethyl groups could mitigate this.

-

Scalability : Microwave methods offer faster synthesis but may require optimization for larger batches.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. Research has shown that compounds with similar structures to 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 23.30 |

| 2 | MDA-MB-231 | 0.9 |

| 3 | U251 | 10–30 |

These findings suggest that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.

- Acetylation : The thiazole intermediate is acetylated using acetic anhydride.

- Urea Formation : The final step involves coupling the acetylated thiazole with a methoxyethylamine derivative.

Case Study 1: Antitumor Activity in Vivo

A study involving xenograft models demonstrated that derivatives similar to this compound exhibited significant tumor reduction compared to control groups. The compounds were administered at varying dosages, revealing a dose-dependent response in tumor inhibition .

Case Study 2: Mechanistic Insights into Antimicrobial Activity

Research conducted on the antimicrobial effects of thiazole derivatives indicated that these compounds disrupt bacterial cell membranes and inhibit protein synthesis. In vitro assays showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Urea-Thiazole/Triazole Family

a. 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea

- Key Features : This compound () shares the urea-thiazole scaffold but incorporates a sulfonyl-piperazine-pyridine group. Computational similarity scoring (score: 0.487) suggests moderate structural overlap with the target compound, primarily due to the thiazole-urea backbone .

- Functional Impact : The sulfonyl-piperazine group enhances water solubility but may reduce membrane permeability compared to the 2-methoxyethyl group in the target compound.

b. 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Derivatives

- Key Features : These derivatives () replace the thiazole ring with a triazole-thioether linkage. The phenyl isocyanate-based synthesis (THF, room temperature) mirrors methods applicable to the target compound .

c. 1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea

- Key Features: This analogue () replaces the thiazole with a triazole and introduces a methoxy-methylphenyl group.

Physicochemical and Crystallographic Comparisons

Key Observations :

- The acetyl-phenyl-thiazole core in the target compound likely enhances planarity compared to triazole-based analogues, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

- Fluorophenyl substituents () increase electronegativity and metabolic resistance but may introduce steric clashes .

Biological Activity

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acetyl group, and a methoxyethyl urea moiety. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : Thiazole derivatives are often studied for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Compounds with thiazole structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : There is emerging evidence suggesting that thiazole derivatives can induce apoptosis in cancer cells. This compound may interact with specific pathways involved in tumor growth.

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For example, thiazole derivatives have been shown to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in regulating glucocorticoid levels in tissues .

- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could be another pathway through which this compound exerts its biological effects. GPCRs are critical in mediating various physiological responses .

- Cell Signaling Pathways : The compound may influence signaling pathways such as MAPK and NF-kB, which are involved in inflammation and cell survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

Anticancer Studies

In vitro studies have demonstrated that similar thiazole compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| [Study 1] | Thiazole Derivative A | MCF7 (Breast Cancer) | 12.5 | Caspase activation |

| [Study 2] | Thiazole Derivative B | A549 (Lung Cancer) | 15.0 | Bcl-2 modulation |

Anti-inflammatory Studies

A study investigating the anti-inflammatory properties of thiazole derivatives found that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages.

| Study | Compound | Model | Result |

|---|---|---|---|

| [Study 3] | Thiazole Derivative C | Mouse Model | Decreased TNF-alpha by 40% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing urea derivatives with 1,3-thiazole and aryl substituents?

- Methodological Answer : Synthesis typically involves reacting substituted isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts. For example, similar compounds are synthesized via coupling of 3-chlorophenyl isocyanate with heterocyclic amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) . Microwave-assisted methods can also improve reaction efficiency, as seen in urea-triazole hybrids .

Q. How is structural characterization performed for such compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding in urea motifs). NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight. For example, SC-XRD resolved bond lengths and angles in a related N-(4-methoxyphenyl)-thiazolylurea derivative .

Q. What solvents and conditions optimize crystallization of urea-thiazole hybrids?

- Methodological Answer : Crystallization from ethanol-acetic acid (2:1) or toluene under reflux is common. Solvent polarity and slow evaporation rates are critical for obtaining high-purity crystals. Evidence from triazole-urea hybrids shows that solvent choice directly impacts crystal packing and yield .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in multi-component urea syntheses?

- Methodological Answer : Competing pathways (e.g., nucleophilic attack at different isocyanate sites) require controlled stoichiometry and temperature. For instance, triethylamine concentration affects HCl neutralization rates, which can alter reaction kinetics and product distribution . Advanced monitoring techniques like in situ IR spectroscopy can track intermediate formation .

Q. What strategies mitigate byproduct formation during heterocyclic urea synthesis?

- Methodological Answer : Side reactions (e.g., thiourea formation from residual sulfur-containing reagents) are minimized using anhydrous solvents and inert atmospheres. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from polar/non-polar solvent mixtures is employed, as seen in thiourea-thiazole derivatives .

Q. How can computational modeling predict biological activity of urea-thiazole derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to target proteins (e.g., kinases). SC-XRD data from provides structural inputs for docking studies. ADMET predictions assess pharmacokinetic profiles .

Q. What experimental designs address reproducibility challenges in biological assays?

- Methodological Answer : Randomized block designs with split-split plots control variables like solvent batches or temperature fluctuations. For example, studies on phenolic compounds used four replicates with five plants each to ensure statistical robustness . Dose-response curves and IC₅₀ determinations should include triplicate measurements .

Q. How do crystallographic data resolve contradictions in spectroscopic analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.